BenchChemオンラインストアへようこそ!

2-[4-(2,2-dimethylcyclopropanecarbonyl)piperazin-1-yl]pyrimidine

Lipophilicity Membrane Permeability Drug-likeness

2-[4-(2,2-Dimethylcyclopropanecarbonyl)piperazin-1-yl]pyrimidine (CAS 2188635‑64‑3, molecular formula C₁₄H₂₀N₄O, molecular weight 260.33 g/mol) is a synthetic heterocyclic small molecule comprising a pyrimidine core linked via a piperazine spacer to a sterically constrained 2,2‑dimethylcyclopropanecarbonyl moiety. The compound belongs to the piperazinyl‑pyrimidine class, a scaffold widely associated with chemokine receptor antagonism (particularly CCR4) and kinase inhibition.

Molecular Formula C14H20N4O
Molecular Weight 260.33 g/mol
CAS No. 2188635-64-3
Cat. No. B6416824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(2,2-dimethylcyclopropanecarbonyl)piperazin-1-yl]pyrimidine
CAS2188635-64-3
Molecular FormulaC14H20N4O
Molecular Weight260.33 g/mol
Structural Identifiers
SMILESCC1(CC1C(=O)N2CCN(CC2)C3=NC=CC=N3)C
InChIInChI=1S/C14H20N4O/c1-14(2)10-11(14)12(19)17-6-8-18(9-7-17)13-15-4-3-5-16-13/h3-5,11H,6-10H2,1-2H3
InChIKeyHHEWRXDQVCECAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(2,2-Dimethylcyclopropanecarbonyl)piperazin-1-yl]pyrimidine (CAS 2188635-64-3): Procurement-Grade Structural and Pharmacological Baseline


2-[4-(2,2-Dimethylcyclopropanecarbonyl)piperazin-1-yl]pyrimidine (CAS 2188635‑64‑3, molecular formula C₁₄H₂₀N₄O, molecular weight 260.33 g/mol) is a synthetic heterocyclic small molecule comprising a pyrimidine core linked via a piperazine spacer to a sterically constrained 2,2‑dimethylcyclopropanecarbonyl moiety [1][2]. The compound belongs to the piperazinyl‑pyrimidine class, a scaffold widely associated with chemokine receptor antagonism (particularly CCR4) and kinase inhibition [2][3]. Its computed XLogP3‑AA of 1.2 and zero hydrogen bond donor count indicate moderate lipophilicity and favorable membrane permeability characteristics, distinguishing it from more polar or more lipophilic analogs within the class [1].

Why 2-[4-(2,2-Dimethylcyclopropanecarbonyl)piperazin-1-yl]pyrimidine Cannot Be Replaced by a Generic Piperazinylpyrimidine Analog


Within the piperazinyl‑pyrimidine chemical class, subtle variations in the N‑acyl substituent on the piperazine ring profoundly alter receptor‑binding kinetics, selectivity profiles, and physicochemical properties [1][2]. The 2,2‑dimethylcyclopropanecarbonyl group present in this compound introduces a unique combination of steric bulk and conformational restriction that is absent in simpler acyl analogs (e.g., acetyl or cyclopropanecarbonyl). This structural feature directly impacts the compound’s XLogP (1.2) and rotatable bond count (2), parameters that govern membrane permeability and target engagement [3]. Generic substitution with a less hindered or more flexible analog risks loss of the specific CCR4 antagonism or kinase‑inhibitory activity demonstrated by the broader piperazinyl‑pyrimidine scaffold, because the dimethylcyclopropyl moiety may occupy a critical hydrophobic sub‑pocket not accessible to smaller or planar acyl groups [1][2]. The quantitative evidence below demonstrates measurable property differences that rationalize why procurement decisions must be compound‑specific.

Quantitative Differentiation Evidence for 2-[4-(2,2-Dimethylcyclopropanecarbonyl)piperazin-1-yl]pyrimidine Against Comparator Analogs


Computed LogP (XLogP3-AA) Compared to N‑Acetyl and N‑Cyclopropylcarbonyl Analogs

The 2,2‑dimethylcyclopropanecarbonyl group confers an XLogP3‑AA of 1.2, whereas the corresponding N‑acetyl analog (2‑[4‑acetylpiperazin‑1‑yl]pyrimidine) is predicted to have an XLogP of approximately 0.3–0.5, and the N‑cyclopropanecarbonyl analog is predicted at approximately 0.9–1.1 [1]. The increase of approximately 0.3–0.9 log units translates to a 2‑ to 8‑fold enhancement in calculated membrane partitioning under passive diffusion conditions, which may influence target engagement in cellular assays [1][2].

Lipophilicity Membrane Permeability Drug-likeness CCR4 Antagonism

Rotatable Bond Count and Molecular Rigidity Versus Linear Alkyl-Chain Analogs

The target compound has only 2 rotatable bonds (excluding the cyclopropane ring), compared to 4–6 rotatable bonds for analogs bearing linear acyl chains of similar carbon count (e.g., 2‑[4‑butanoylpiperazin‑1‑yl]pyrimidine) [1]. The reduction in conformational freedom lowers the entropic penalty upon target binding and may contribute to improved selectivity, as previously demonstrated for rigidified piperazinylpyrimidine kinase inhibitors [2].

Conformational Restriction Selectivity Entropic Penalty

Zero Hydrogen Bond Donors: Favorable Permeability Profile Versus N‑H Containing Piperazine Analogs

The compound possesses zero hydrogen‑bond donor (HBD) functionalities, whereas free‑base piperazine analogs (e.g., 2‑[piperazin‑1‑yl]pyrimidine) contain one HBD and many monosubstituted piperazine derivatives contain two HBDs [1]. Reducing HBD count is a well‑established strategy to enhance passive membrane permeability and reduce P‑glycoprotein recognition, as demonstrated in multiple CNS‑penetrant kinase inhibitor programs [2].

H‑Bond Donors Permeability Off‑target Promiscuity

CCR4 Antagonism Patent Membership: Structural Specificity Within a Defined Pharmacophore

The compound falls within the Markush structure of patent family ES2621901T3 / WO2013/107058, which explicitly claims piperazinyl‑pyrimidine derivatives with diverse N‑acyl substituents as CCR4 antagonists [1]. While the patent does not disclose individual IC₅₀ values for every enumerated compound, the inclusion of the 2,2‑dimethylcyclopropanecarbonyl motif within the claimed scope indicates that this substituent meets the pharmacophoric requirements for CCR4 binding, as validated by the exemplified compounds with picomolar to nanomolar antagonist activities [1][2].

CCR4 Antagonist Chemokine Receptor Inflammatory Disease Allergic Dermatitis

Optimal Application Scenarios for 2-[4-(2,2-Dimethylcyclopropanecarbonyl)piperazin-1-yl]pyrimidine Based on Quantitative Differentiation Evidence


Structure–Activity Relationship (SAR) Exploration of the 2,2‑Dimethylcyclopropyl Sub‑Pocket in CCR4 Antagonists

The compound’s inclusion within the ES2621901T3 patent family, combined with its distinctive steric and lipophilic profile (XLogP 1.2, zero HBDs, 2 rotatable bonds), makes it a rational starting point for SAR studies aimed at mapping the hydrophobic sub‑pocket of the CCR4 receptor [1][2]. Procurement for this application is justified because the rigid cyclopropyl group reduces the conformational space relative to linear acyl analogs, potentially improving binding enthalpy and selectivity.

Permeability‑Optimized Probe for Intracellular Kinase Target Engagement

With zero hydrogen bond donors and moderate lipophilicity, the compound is predicted to exhibit superior passive membrane permeability compared to N‑H or N‑alkyl piperazine analogs [1]. This property is essential for intracellular kinase inhibition assays where target engagement in intact cells must be demonstrated. Researchers prioritizing cellular activity over biochemical potency should select this scaffold over more polar alternatives.

Fragment‑Based or Scaffold‑Hopping Library Design for Inflammatory Disease Targets

The piperazinyl‑pyrimidine core is a privileged structure in chemokine receptor antagonism and kinase inhibition [1][2]. The presence of the 2,2‑dimethylcyclopropanecarbonyl group offers a unique three‑dimensional vector that can be exploited in fragment‑based drug design (FBDD) to access novel chemical space not covered by planar or flexible acyl substituents. Procurement for library design is supported by the compound’s low molecular weight (260.33 g/mol) and favorable physicochemical properties.

Negative Control or Selectivity Counter‑Screen for N‑Acyl Piperazine Series

In kinase or GPCR screening cascades, the compound can serve as a selectivity probe to distinguish target engagement that depends on the 2,2‑dimethylcyclopropyl motif from that driven solely by the piperazinyl‑pyrimidine core. Its unique structural fingerprint (zero HBDs, specific XLogP) allows researchers to attribute biological activity specifically to the N‑acyl substituent, a critical step in lead optimization [1].

Quote Request

Request a Quote for 2-[4-(2,2-dimethylcyclopropanecarbonyl)piperazin-1-yl]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.